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Introduction
UMK57 is a cell-permeable, small-molecule agonist of the mitotic centromere-associated

kinesin (MCAK), also known as KIF2C.[1] It functions by specifically potentiating the

microtubule-destabilizing activity of MCAK, a member of the kinesin-13 family of microtubule

depolymerases.[2] This activity is crucial for the regulation of microtubule dynamics during

mitosis, particularly in the correction of erroneous kinetochore-microtubule (k-MT) attachments.

In cancer cells exhibiting chromosomal instability (CIN), UMK57 has been shown to reduce the

rate of chromosome mis-segregation by destabilizing hyperstable k-MT attachments.[2] Its

chemical formula is C17H17N3S, and it has a molecular weight of 295.40 g/mol . UMK57 is

soluble in dimethyl sulfoxide (DMSO).

Mechanism of Action
UMK57 enhances the intrinsic ability of MCAK to depolymerize microtubules. During mitosis,

proper chromosome segregation relies on the precise attachment of microtubules from

opposite spindle poles to the kinetochores of sister chromatids. Errors in these attachments are

common, and their correction is essential to prevent aneuploidy. MCAK plays a pivotal role in

this error correction process by promoting the detachment of incorrectly attached microtubules

from kinetochores, allowing for a new attachment attempt.
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In many cancer cells with CIN, k-MT attachments are hyperstable, leading to an increased

frequency of uncorrected errors and subsequent chromosome mis-segregation. UMK57 acts by

amplifying the depolymerizing activity of MCAK, thereby destabilizing these hyperstable

attachments and promoting the fidelity of chromosome segregation.[2] Notably, the effects of

UMK57 are dependent on the presence of MCAK.[3]

However, studies have shown that cancer cells can develop rapid, reversible adaptive

resistance to UMK57. This resistance is driven by alterations in the Aurora B kinase signaling

pathway, which leads to the hyper-stabilization of k-MT attachments, counteracting the effect of

UMK57.

Data Presentation
Physicochemical Properties

Property Value

Chemical Formula C17H17N3S

Molecular Weight 295.40 g/mol

Appearance Solid

Solubility 10 mM in DMSO

CAS Number 342595-74-8

Biological Activity and Efficacy
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Parameter Cell Line Value & Conditions

Optimal Concentration U2OS

100 nM for maximal

suppression of lagging

chromosomes without

significantly affecting mitotic

progression.

Estimated IC50 U2OS

~500 nM (inferred from the

statement that 100 nM is ~5-

fold lower than the calculated

IC50).

Effect on Lagging

Chromosomes
U2OS

Significant reduction in lagging

chromosome rates at 100 nM.

[2]

Effect on Lagging

Chromosomes
HeLa

Significant reduction in lagging

chromosome rates at 100 nM.

[2]

Effect on Lagging

Chromosomes
SW-620

Significant reduction in lagging

chromosome rates at 100 nM.

[2]

Effect on k-MT Attachment

Stability
U2OS

Reduced by more than 35% in

metaphase cells treated with

UMK57 compared to control

cells, as measured by the rate

of fluorescence dissipation

after photoactivation of GFP-

tubulin.

Experimental Protocols
Cell Culture and UMK57 Treatment
Materials:

Cancer cell lines (e.g., U2OS, HeLa, SW-620)
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Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)

UMK57 stock solution (10 mM in DMSO)

Cell culture flasks, plates, or coverslips

Protocol:

Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Seed cells onto the desired culture vessel (e.g., 6-well plates, coverslips) and allow them to

adhere and grow to the desired confluency (typically 50-70%).

Prepare the desired concentration of UMK57 by diluting the 10 mM stock solution in fresh

culture medium. For example, to prepare a 100 nM working solution, perform a serial

dilution. A vehicle control (DMSO) should be prepared at the same final concentration as the

UMK57 treatment.

Remove the old medium from the cells and replace it with the medium containing UMK57 or

the vehicle control.

Incubate the cells for the desired period (e.g., 1 hour for acute treatment to assess

immediate effects on mitosis, or longer for cell viability or resistance studies).

Immunofluorescence Staining for Microtubule and
Kinetochore Analysis
Materials:
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Cells cultured on coverslips

PBS

Fixation buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100)

Primary antibodies (e.g., anti-α-tubulin, anti-centromere antibody (ACA))

Fluorophore-conjugated secondary antibodies

DAPI (4',6-diamidino-2-phenylindole)

Antifade mounting medium

Protocol:

After UMK57 treatment, wash the cells on coverslips twice with PBS.

Fix the cells with the chosen fixation buffer. For microtubule analysis, pre-warmed PHEM

buffer with 1% Triton X-100 for 5 minutes followed by 3.5% paraformaldehyde fixation can be

used to pre-extract soluble tubulin and better visualize microtubules.

Wash the cells three times with PBS.

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at

room temperature.

Incubate the cells with primary antibodies diluted in blocking buffer for 1-2 hours at room

temperature or overnight at 4°C.

Wash the cells three times with PBS containing 0.1% Triton X-100.
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Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking

buffer for 1 hour at room temperature, protected from light.

Wash the cells three times with PBS containing 0.1% Triton X-100.

Counterstain the nuclei with DAPI for 5 minutes.

Wash the cells once with PBS.

Mount the coverslips onto microscope slides using antifade mounting medium.

Image the cells using a fluorescence microscope.

Lagging Chromosome Analysis
Protocol:

Prepare and stain cells as described in the immunofluorescence protocol, ensuring to stain

for DNA (DAPI) and kinetochores (ACA).

Using a fluorescence microscope, identify cells in anaphase.

For each anaphase cell, score for the presence of lagging chromosomes (chromosomes that

are located in the central spindle region and have failed to segregate to the spindle poles).

Count at least 100-200 anaphase cells per condition (control vs. UMK57-treated).

Calculate the percentage of anaphase cells with lagging chromosomes for each condition.

Cell Viability Assay (MTT Assay)
Materials:

Cells cultured in 96-well plates

UMK57

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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DMSO or solubilization buffer

Protocol:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to

adhere overnight.

Treat the cells with a range of UMK57 concentrations (e.g., 10 nM to 10 µM) and a vehicle

control for the desired duration (e.g., 24, 48, or 72 hours).

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to metabolize the MTT into formazan crystals.

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-

response curve to determine the IC50 value.

Western Blotting for Protein Expression Analysis
Materials:

Cell lysates from control and UMK57-treated cells

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-MCAK, anti-α-tubulin as a loading control)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Protocol:

Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Caption: UMK57 potentiates MCAK to destabilize microtubules.
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Caption: Workflow for evaluating UMK57's effects on CIN cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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